molecular formula C9H11BrN2O2 B13538936 Methyl (3S)-3-amino-3-(5-bromopyridin-3-yl)propanoate

Methyl (3S)-3-amino-3-(5-bromopyridin-3-yl)propanoate

Cat. No.: B13538936
M. Wt: 259.10 g/mol
InChI Key: ASWDQFLIXWPHMG-QMMMGPOBSA-N
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Description

Methyl (3S)-3-amino-3-(5-bromopyridin-3-yl)propanoate is a chemical compound with significant interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3S)-3-amino-3-(5-bromopyridin-3-yl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-bromopyridine-3-carboxylic acid.

    Esterification: The carboxylic acid is esterified using methanol and a suitable acid catalyst to form methyl 5-bromopyridine-3-carboxylate.

    Reduction: The ester is then reduced to the corresponding alcohol using a reducing agent such as lithium aluminum hydride.

    Amination: The alcohol is converted to the amine via a substitution reaction with ammonia or an amine source under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the bromopyridine moiety to a pyridine or other reduced forms.

    Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium azide, thiols, or alkoxides in the presence of a base.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Methyl (3S)-3-amino-3-(5-bromopyridin-3-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl (3S)-3-amino-3-(5-bromopyridin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Methyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate: Shares the bromopyridine moiety but differs in the functional groups attached to the propanoate chain.

    3-(5-Bromopyridin-3-yl)propanoic acid: Similar structure but lacks the methyl ester group.

    5-Bromopyridine-3-carboxylic acid: The precursor in the synthesis of Methyl (3S)-3-amino-3-(5-bromopyridin-3-yl)propanoate.

Properties

Molecular Formula

C9H11BrN2O2

Molecular Weight

259.10 g/mol

IUPAC Name

methyl (3S)-3-amino-3-(5-bromopyridin-3-yl)propanoate

InChI

InChI=1S/C9H11BrN2O2/c1-14-9(13)3-8(11)6-2-7(10)5-12-4-6/h2,4-5,8H,3,11H2,1H3/t8-/m0/s1

InChI Key

ASWDQFLIXWPHMG-QMMMGPOBSA-N

Isomeric SMILES

COC(=O)C[C@@H](C1=CC(=CN=C1)Br)N

Canonical SMILES

COC(=O)CC(C1=CC(=CN=C1)Br)N

Origin of Product

United States

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